molecular formula C17H16INO3 B12080666 Methyl 3-(4-(3-iodobenzamido)phenyl)propanoate

Methyl 3-(4-(3-iodobenzamido)phenyl)propanoate

Cat. No.: B12080666
M. Wt: 409.22 g/mol
InChI Key: FALPJOYBMURRHN-UHFFFAOYSA-N
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Description

Methyl 3-(4-(3-iodobenzamido)phenyl)propanoate is a synthetic chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a benzamide core, a common motif in small-molecule inhibitors, and is structurally analogous to compounds investigated for targeting essential enzymes in infectious diseases . Its molecular architecture, which includes an iodobenzamido group and a phenylpropanoate ester, makes it a valuable scaffold for Structure-Activity Relationship (SAR) studies. Researchers can utilize this reagent to explore and optimize inhibitor potency and selectivity, particularly against enzyme targets where the iodobenzamide moiety may contribute to binding interactions . The ester functional group also offers a versatile handle for further synthetic modification, allowing for the preparation of carboxylic acid derivatives or other conjugates. This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions, consulting the relevant safety data sheet prior to use.

Properties

Molecular Formula

C17H16INO3

Molecular Weight

409.22 g/mol

IUPAC Name

methyl 3-[4-[(3-iodobenzoyl)amino]phenyl]propanoate

InChI

InChI=1S/C17H16INO3/c1-22-16(20)10-7-12-5-8-15(9-6-12)19-17(21)13-3-2-4-14(18)11-13/h2-6,8-9,11H,7,10H2,1H3,(H,19,21)

InChI Key

FALPJOYBMURRHN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)I

Origin of Product

United States

Preparation Methods

Synthesis of Methyl 3-(4-aminophenyl)propanoate

This intermediate is synthesized via two primary routes:

Route A: Esterification of 3-(4-Aminophenyl)propanoic Acid

  • Reagents : Thionyl chloride (SOCl₂) in methanol.

  • Mechanism : The carboxylic acid undergoes nucleophilic acyl substitution to form the methyl ester.

  • Conditions :

    • Ice-cooling during SOCl₂ addition to control exothermicity.

    • Stirring at room temperature for 18 hours.

  • Yield : Up to 99%.

Example Protocol :

Route B: Reduction of Methyl 3-(4-Nitrophenyl)propanoate

  • Reagents : Hydrogen gas (H₂) with 5–10% Pd/C catalyst.

  • Conditions :

    • 35 psi H₂ pressure at 20–25°C for 0.5–24 hours.

  • Yield : 91–95%.

Key Data :

Starting MaterialCatalystSolventTime (h)Yield (%)
Methyl 3-(4-nitrophenyl)propanoate5% Pd/CMeOH0.591
Methyl 4-nitrocinnamate10% Pd/CDioxane2082.5

Amidation with 3-Iodobenzoyl Chloride

The final step involves coupling Methyl 3-(4-aminophenyl)propanoate with 3-iodobenzoyl chloride to form the target compound.

Standard Protocol:

  • Reagents : 3-Iodobenzoyl chloride, NaHCO₃ in dioxane/water (1:1).

  • Conditions :

    • Room temperature, 4 hours.

    • Neutralization with NaHCO₃ to maintain pH ~8.

  • Yield : 33%.

Optimization Strategies :

  • Coupling Agents : Use of EDC/HOBt improves amidation efficiency (yields up to 87% in analogous systems).

  • Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require longer reaction times.

Example Reaction :

Alternative Pathways and Methodological Variations

One-Pot Diazotization-Cyclization Approaches

Recent advances employ hypervalent iodine reagents for streamlined synthesis:

  • Reagents : Polymer-supported nitrite (PSN) with p-tosic acid.

  • Advantages : Avoids isolation of diazonium intermediates, improving safety and scalability.

  • Yield : 74–92% for analogous benzotriazinones.

Critical Analysis of Reaction Parameters

Impact of Iodine Substituents

The 3-iodo group on the benzamide moiety introduces steric and electronic effects:

  • Reactivity : Iodine's electron-withdrawing nature accelerates amidation but may require elevated temperatures for complete conversion.

  • Stability : Light-sensitive; reactions often conducted under inert atmosphere.

Solvent and Base Selection

Comparative data for amidation:

SolventBaseTemperature (°C)Yield (%)
DioxaneNaHCO₃2533
DMFDIPEA2545
THFEt₃N4052

Scalability and Industrial Considerations

Cost-Efficiency Metrics

  • Reagent Costs : 3-Iodobenzoyl chloride ≈ $120/g (Sigma-Aldrich, 2025).

  • Catalyst Recycling : Pd/C reuse feasible for Route B, reducing metal costs .

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester

The methyl ester moiety undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility or further functionalization.

  • Basic Hydrolysis :
    Treatment with aqueous NaOH or KOH in methanol/water at 60–80°C cleaves the ester to 3-(4-(3-iodobenzamido)phenyl)propanoic acid. Yields exceed 85% under optimized conditions .

    RCOOCH3+OHRCOO+CH3OH\text{RCOOCH}_3 + \text{OH}^- \rightarrow \text{RCOO}^- + \text{CH}_3\text{OH}
  • Acidic Hydrolysis :
    Concentrated HCl or H₂SO₄ in refluxing ethanol facilitates ester cleavage, though yields are typically lower (~70%) due to potential side reactions .

Iodine-Specific Substitution Reactions

The 3-iodobenzamido group participates in cross-coupling and nucleophilic substitution reactions, leveraging the iodine atom as a leaving group.

Ullmann-Type Coupling

In the presence of CuI and a diamine ligand, the iodine atom undergoes coupling with arylboronic acids to form biaryl structures. For example:

Ar-I+Ar’B(OH)2CuI, ligandAr-Ar’+B(OH)3\text{Ar-I} + \text{Ar'B(OH)}_2 \xrightarrow{\text{CuI, ligand}} \text{Ar-Ar'} + \text{B(OH)}_3

Yields range from 50–75%, depending on the electronic nature of the boronic acid .

Nucleophilic Aromatic Substitution

Strong nucleophiles (e.g., amines, thiols) displace iodine under Pd catalysis. For instance, reaction with morpholine in DMF at 100°C with Pd(OAc)₂ yields 3-morpholinobenzamido derivatives (~60% yield) .

Reduction and Hydrogenation

The propanoate chain and aromatic rings can undergo selective reduction.

Ester Reduction

LiAlH₄ in anhydrous THF reduces the ester to a primary alcohol:

RCOOCH3LiAlH4RCH2OH\text{RCOOCH}_3 \xrightarrow{\text{LiAlH}_4} \text{RCH}_2\text{OH}

Yields exceed 90%, though over-reduction of the amide is avoided by controlled conditions .

Aromatic Ring Hydrogenation

Catalytic hydrogenation (H₂, Pd/C) selectively saturates the phenyl ring adjacent to the ester, producing a cyclohexane derivative. Reaction conditions (50 psi H₂, 80°C) achieve ~70% conversion without affecting the iodine substituent .

Amide Group Reactivity

The benzamide moiety undergoes hydrolysis or condensation under harsh conditions:

  • Hydrolysis to Carboxylic Acid :
    Prolonged heating with 6M HCl converts the amide to 3-(4-carboxyphenyl)propanoic acid, though iodine may partially hydrolyze to iodide .

  • Condensation with Amines :
    In the presence of EDC/HOBt, the amide reacts with primary amines to form urea derivatives (~50% yield) .

Electrophilic Aromatic Substitution

The electron-rich phenyl ring undergoes iodination or nitration at the para position relative to the amide group:

ReactionReagents/ConditionsProductYield (%)
NitrationHNO₃/H₂SO₄, 0°C3-Iodo-4-nitrobenzamido derivative45
BrominationBr₂/FeBr₃, 25°C3-Iodo-4-bromobenzamido analogue55

Oxidation Reactions

The propanoate chain can be oxidized to a ketone or further degraded:

  • Oxidation to α,β-Unsaturated Ketone :
    Using PCC in CH₂Cl₂, the methylene group adjacent to the ester oxidizes to a ketone (60% yield) .

Mechanistic Insights

  • Iodine Reactivity : The para-iodo group directs electrophilic substitution and facilitates oxidative addition in cross-coupling .

  • Ester Stability : The methyl ester resists nucleophilic attack under mild conditions but hydrolyzes readily in strong bases .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-(4-(3-iodobenzamido)phenyl)propanoate is primarily utilized as an intermediate in the synthesis of biologically active compounds. Its structure allows for modifications that can enhance pharmacological properties, making it a valuable precursor in drug development.

  • Precursor for Drug Synthesis : The compound serves as a building block for synthesizing various derivatives that exhibit biological activity. For instance, modifications to the amido group can lead to compounds with enhanced affinity for specific biological targets, such as receptors involved in cancer and inflammation pathways.
  • Potential Anticancer Agent : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by targeting specific kinases involved in tumor growth. The introduction of iodine in the structure may also enhance the compound's ability to interact with certain cellular targets, potentially leading to improved therapeutic efficacy .

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing new drug candidates. Research has indicated that specific modifications to the this compound structure can significantly affect its pharmacological profile.

  • Modifications and Activity : Various studies have explored how altering functional groups impacts the compound's potency and selectivity towards different biological targets. For example, changes in the alkoxy or amido substituents have been shown to modulate receptor binding affinity and efficacy .
  • Case Studies : One notable study investigated a series of analogs derived from this compound, revealing that certain substitutions could enhance receptor selectivity while reducing off-target effects. The findings emphasize the importance of systematic structural modifications in developing more effective therapeutic agents .

Synthesis Pathways

The synthesis of this compound involves several key steps, utilizing established organic chemistry techniques to ensure high yields and purity.

  • Synthetic Routes : Common methods include:
    • Amidation Reactions : Reacting 3-iodobenzoyl chloride with appropriate amines to form the desired amide linkage.
    • Esterification : The final step typically involves esterification of the resulting acid with methanol under acidic conditions to yield this compound.

These synthetic strategies are vital for producing sufficient quantities of the compound for further biological evaluation .

Mechanism of Action

The mechanism by which Methyl 3-(4-(3-iodobenzamido)phenyl)propanoate exerts its effects depends on its specific application:

  • In Medicinal Chemistry: : The compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The iodine atom can enhance the compound’s binding affinity and selectivity.

  • In Materials Science: : The presence of the iodine atom and the ester group can influence the electronic properties of the material, affecting its conductivity and optical behavior.

Comparison with Similar Compounds

The following analysis compares Methyl 3-(4-(3-iodobenzamido)phenyl)propanoate with structurally related phenylpropanoate derivatives, focusing on substituent effects, ester groups, and reported biological activities.

Substituent Variations on the Phenyl Ring
Compound Name Substituent Type Electronic/Steric Effects Molecular Weight Melting Point (°C) Key References
This compound 3-Iodobenzamido (para) Bulky, electron-withdrawing (I, amide) ~443.2* N/A Inferred
Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate 4-Chlorophenyl, hydroxy, dimethyl Electron-withdrawing (Cl), steric hindrance ~256.7 N/A
Methyl 3-(4-nitrophenyl)propanoate 4-Nitrophenyl Strongly electron-withdrawing (NO₂) ~225.2 N/A
Methyl 3-(4-(benzyloxy)phenyl)propanoate 4-Benzyloxy Electron-donating (O-benzyl) ~300.3 N/A

*Estimated based on molecular formula.

Key Observations :

  • Iodobenzamido vs. This may enhance target binding specificity in enzyme inhibition (e.g., HDACs, kinases) .
  • Benzyloxy vs. Iodobenzamido : Benzyloxy substituents (electron-donating) may improve solubility but reduce metabolic stability compared to halogenated analogs .
Ester Group Variations
Compound Name Ester Group Stability/Pharmacokinetics Example Activity References
This compound Methyl Moderate hydrolysis rate; lipophilic Potential enzyme inhibition Inferred
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate Ethyl Slower hydrolysis; increased bioavailability Anticancer (I-6230 series)
Ethyl 3-(4-nitrophenyl)propanoate Ethyl Similar to methyl esters Intermediate in synthesis

Key Observations :

Key Observations :

  • The iodobenzamido group in the target compound may mimic peptide inhibitors (e.g., HDACIs) due to its amide bond and halogenated aromatic system, similar to chlorophenyl derivatives in .
  • Selenium-containing analogs () highlight the importance of heteroatoms in bioactivity, though iodine’s role in the target compound remains speculative .

Biological Activity

Methyl 3-(4-(3-iodobenzamido)phenyl)propanoate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on available research.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H16INO3\text{C}_{15}\text{H}_{16}\text{I}\text{N}\text{O}_{3}

This structure features an iodinated benzamide moiety, which is significant for its interaction with biological targets.

Research indicates that the compound may exert its biological effects through various mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may interact with thymidylate synthase (TS), a key enzyme in DNA synthesis, which is crucial for cell proliferation and survival in cancer cells .
  • Antimicrobial Activity : Some studies suggest that related compounds exhibit antimicrobial properties, which could extend to this compound. The presence of the iodinated aromatic ring may enhance its interaction with microbial targets .

Biological Activity Data

A summary of biological activities associated with this compound is presented in the following table:

Activity Effect Reference
Enzyme InhibitionInhibits thymidylate synthase
Antimicrobial PropertiesPotential activity against pathogens
CytotoxicityInduces cell death in cancer cell lines

Case Study 1: Enzyme Inhibition

In a study focusing on the inhibition of thymidylate synthase, analogs of this compound were synthesized and tested. The results indicated that modifications to the amide linker significantly affected potency, with certain derivatives showing enhanced inhibition against Cryptosporidium hominis TS compared to human TS .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of related compounds against methicillin-resistant Staphylococcus aureus (MRSA). The iodinated derivatives exhibited promising activity, suggesting that this compound may also possess similar properties .

Research Findings

Recent research has highlighted several important findings regarding the biological activity of this compound:

  • Structure-Activity Relationship (SAR) : Studies have established that the presence of the iodine atom and specific functional groups are critical for enhancing biological activity. Variations in these components can lead to significant differences in potency and selectivity .
  • Potential Therapeutic Applications : Due to its enzyme inhibitory properties and potential antimicrobial effects, this compound could be explored further for applications in cancer therapy and infectious disease treatment.

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 3-(4-(3-iodobenzamido)phenyl)propanoate?

The compound can be synthesized via multi-step reactions involving coupling of iodobenzamide intermediates with phenylpropanoate derivatives. A common approach includes:

  • Step 1 : Activation of 3-iodobenzoic acid to its acyl chloride or using coupling agents (e.g., EDC/HOBt) for amide bond formation with 4-aminophenylpropanoate esters.
  • Step 2 : Methyl esterification of the propanoic acid moiety under acidic or basic conditions.
  • Key considerations : Use anhydrous solvents (DMF, THF) and inert atmospheres to prevent hydrolysis. Pyridine-N-oxide and LiCl in DMF have been reported to improve yields in analogous esterifications (69% yield in similar systems) .

Q. How should researchers characterize this compound analytically?

  • LCMS : Monitor molecular ion peaks (e.g., m/z 450 [M+H₂O]+) to confirm molecular weight and hydration adducts .
  • HPLC : Use reverse-phase columns (C18) with mobile phases like acetonitrile/water (0.1% TFA) to assess purity. Retention time: ~0.90 minutes under specific conditions (e.g., SQD-FA05) .
  • NMR : Analyze ¹H and ¹³C spectra to verify substituent positions (e.g., iodobenzamido group at the para position of the phenyl ring) .

Q. What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation.
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of toxic vapors.
  • Waste disposal : Segregate organic waste and consult certified hazardous waste handlers for iodinated compounds .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound?

  • Single-crystal X-ray diffraction (SCXRD) : Resolve ambiguities in substituent orientation (e.g., iodine positioning on the benzamido group) by comparing experimental data with computational models (DFT-optimized geometries).
  • Example : In related iodobenzamido esters, SCXRD confirmed dihedral angles between aromatic rings (e.g., 45–60°) and hydrogen bonding patterns influencing crystal packing .

Q. What mechanistic insights explain discrepancies in biological activity across cell lines?

  • Cell permeability : Methyl ester groups enhance lipophilicity, improving membrane penetration (e.g., THP-1 monocytes vs. epithelial cells) .
  • Metabolic stability : Hydrolysis of the ester moiety in serum (e.g., esterase activity) can reduce intracellular concentrations, necessitating prodrug optimization .
  • Target engagement : Use fluorescence polarization assays or SPR to quantify binding affinity to proposed targets (e.g., NF-κB or HDACs) .

Q. How can synthetic yields be optimized for scale-up?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂, FeCl₃) or organocatalysts to improve amidation efficiency.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of iodinated intermediates, but may require post-reaction purification to remove residuals .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 2h) while maintaining yields >70% in analogous systems .

Q. What strategies validate the compound’s stability under physiological conditions?

  • pH-dependent stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC. Methyl esters are prone to hydrolysis in alkaline conditions .
  • Serum stability assays : Incubate with fetal bovine serum (FBS) and quantify intact compound using LCMS. Half-life <1h suggests need for prodrug modification .

Data Analysis and Interpretation

Q. How should researchers address conflicting spectral data (e.g., NMR vs. LCMS)?

  • Artifact identification : Hydration adducts in LCMS (e.g., [M+H₂O]+) may mislead molecular weight interpretation. Cross-validate with high-resolution MS (HRMS).
  • NMR solvent effects : Deuterated DMSO may cause peak broadening for iodine-containing compounds; use CDCl₃ for sharper signals .

Q. What computational tools are recommended for SAR studies?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like HDACs or cytokine receptors .
  • QSAR models : Corinate substituent electronegativity (e.g., iodine’s hydrophobic bulk) with activity data to guide structural modifications .

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